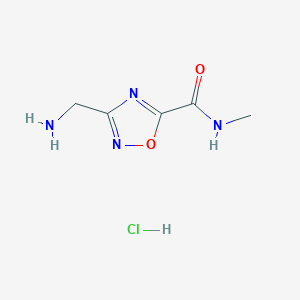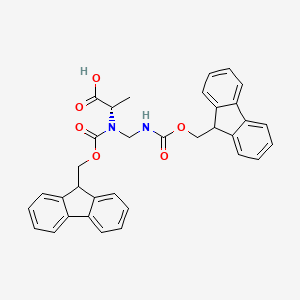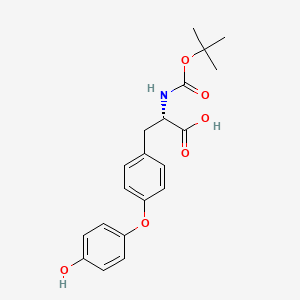
Boc-L-thyronine
描述
作用机制
Target of Action
Boc-L-thyronine, also known as Levothyroxine, is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4), a tetra-iodinated tyrosine derivative . The primary targets of this compound are specific nuclear receptors known as thyroid receptors (TRs) . These receptors are present in nearly every cell of the body, but they have a particularly strong effect on the cardiac system .
Mode of Action
This compound acts mainly by binding to these specific nuclear receptors (TRs) . This binding leads to a series of changes in the cell, including the modulation of specific genes. This gene modulation is mediated via nuclear formation of complexes between this compound and nuclear thyroid hormone receptor (TR) proteins, and the subsequent occupancy of regulatory complexes (composed of TR and other nucleoproteins) at thyroid hormone response elements on hormone-responsive genes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of the most widely recognized effects of thyroid hormones, in particular T3 in adult mammals, is its influence over energy metabolism, also known as the “calorigenic effect” . It stimulates calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that thyroid hormones like T3 and T4 are known to have complex pharmacokinetics, involving transport into target cells, conversion between different forms, and eventual excretion .
Result of Action
The result of this compound’s action at the molecular and cellular level is a wide range of physiological effects. These include increased heart rate, cardiac output, and systemic vascular resistance, which are closely linked to thyroid status . Other effects of this compound include improved serum lipid profiles and reduced body fat .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, sufficient supply of the thyroid gland with essential micronutrients such as iodine and selenium is crucial for thyroid hormone synthesis . Moreover, the action of this compound in adipose tissue has re-gained increasing interest for understanding energy homeostasis due to the increasing incidence of obesity worldwide .
生化分析
Biochemical Properties
Boc-L-thyronine plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with various enzymes and proteins, including thyroid hormone receptors and deiodinases. These interactions are crucial for the regulation of thyroid hormone activity and metabolism. This compound can act as a substrate or inhibitor in these reactions, influencing the activity of enzymes such as deiodinases, which are responsible for the activation and deactivation of thyroid hormones .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the transcriptional activity of thyroid hormone-responsive genes by interacting with thyroid hormone receptors in the nucleus. This interaction can lead to changes in the expression of genes involved in metabolism, growth, and development .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as thyroid hormone receptors and deiodinases. This compound can bind to these receptors, modulating their activity and influencing the transcription of target genes. Additionally, this compound can inhibit or activate enzymes involved in thyroid hormone metabolism, leading to changes in the levels of active thyroid hormones in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance thyroid hormone activity, leading to beneficial effects on metabolism and growth. At high doses, this compound can cause toxic or adverse effects, such as disruptions in thyroid hormone balance and metabolic dysfunction. These threshold effects are important considerations in the use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways related to thyroid hormone metabolism. It interacts with enzymes such as deiodinases, which are responsible for the conversion of thyroid hormones into their active or inactive forms. This compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. This interaction is crucial for maintaining the balance of thyroid hormones in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For example, monocarboxylate transporter 8 (MCT8) is known to facilitate the uptake and efflux of thyroid hormones, including this compound, across cell membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biochemical activity .
Subcellular Localization
This compound’s subcellular localization is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it interacts with thyroid hormone receptors to modulate gene expression. This localization is crucial for its role in regulating cellular processes and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-thyronine typically involves the protection of the amino group of L-thyronine using a tert-butoxycarbonyl (Boc) group. One common method involves mixing L-thyronine with an aqueous solution of potassium hydroxide and adding di-tert-butyl dicarbonate ((Boc)₂O) in batches. The reaction is controlled to obtain this compound with high yield . This method is cost-effective, simple, and suitable for industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of cleanroom environments and adherence to good manufacturing practices (GMP) are essential to maintain the quality of the final product .
化学反应分析
Types of Reactions
Boc-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various protected or functionalized derivatives .
科学研究应用
Boc-L-thyronine has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound is studied for its potential effects on cellular processes and metabolism.
Medicine: this compound is investigated for its potential role in drug development, particularly for treating metabolic disorders and obesity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
Boc-L-thyronine can be compared with other similar compounds, such as:
L-thyronine: The unprotected form of the compound, which lacks the Boc group.
3,5-diiodo-L-thyronine: A derivative with different iodine substitutions, affecting its biological activity.
3,3’,5-triiodo-L-thyronine (T3): An active thyroid hormone with significant physiological effects.
This compound is unique due to the presence of the Boc protecting group, which allows for specific synthetic and research applications. This makes it a valuable compound in various fields of study .
属性
IUPAC Name |
(2S)-3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQLVQSODALTBB-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)
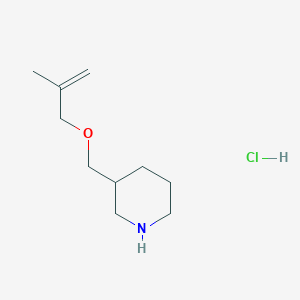
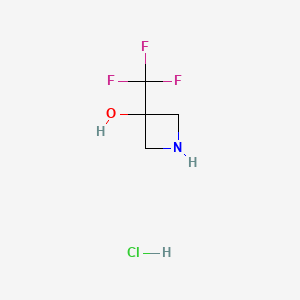
![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)
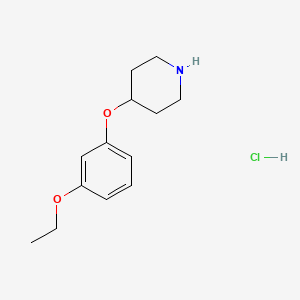
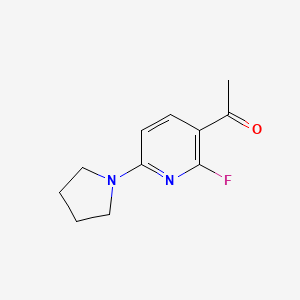


![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1440428.png)
![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)
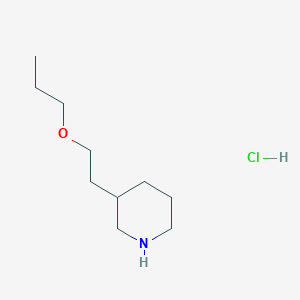
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)
